![molecular formula C26H24BrN7O B14915451 4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)
4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzaldehyde moiety, a diphenylamino group, and a morpholinyl-triazinyl hydrazone linkage. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 2-bromobenzaldehyde through the bromination of benzaldehyde. This intermediate is then reacted with 4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-hydrazine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups.
4-(Diphenylamino)benzaldehyde: Shares the diphenylamino group but differs in the rest of the structure.
6-(4-Morpholinyl)-1,3,5-triazine: Contains the morpholinyl-triazinyl moiety but lacks the bromobenzaldehyde component.
Uniqueness
The uniqueness of 2-Bromobenzaldehyde [4-(diphenylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H24BrN7O |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
2-N-[(E)-(2-bromophenyl)methylideneamino]-6-morpholin-4-yl-4-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C26H24BrN7O/c27-23-14-8-7-9-20(23)19-28-32-24-29-25(33-15-17-35-18-16-33)31-26(30-24)34(21-10-3-1-4-11-21)22-12-5-2-6-13-22/h1-14,19H,15-18H2,(H,29,30,31,32)/b28-19+ |
InChI Key |
CHCDXQCAPZUEDT-TURZUDJPSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
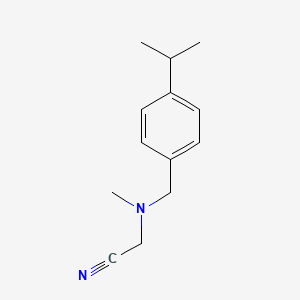
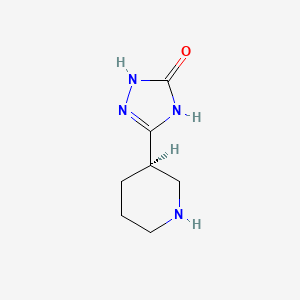
![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)

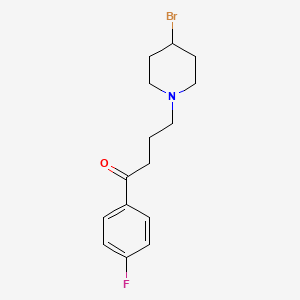
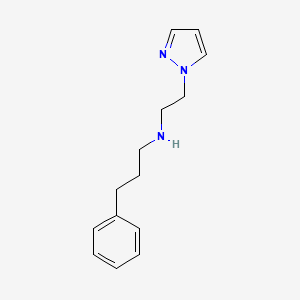
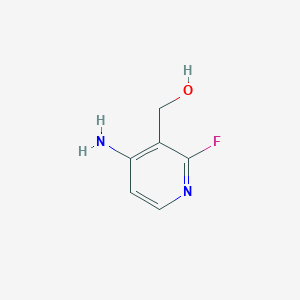
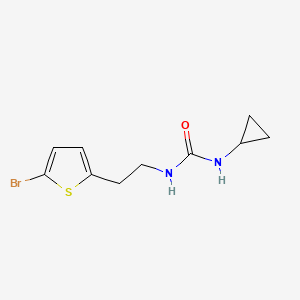
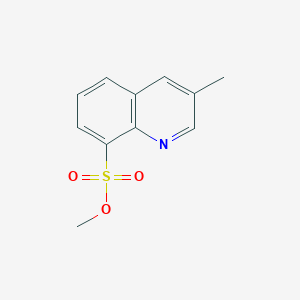
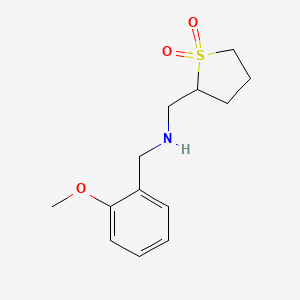
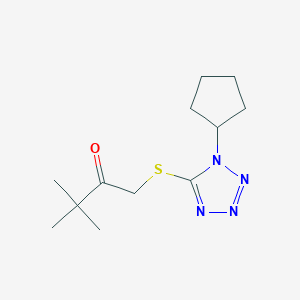
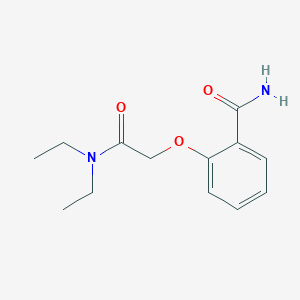
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
